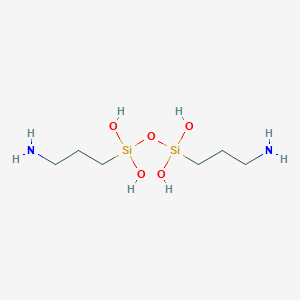
Bis(3-aminopropyl)disiloxane-1,1,3,3-tetrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-aminopropyl)disiloxane-1,1,3,3-tetrol is a silicon-based compound with the molecular formula C6H20N2O5Si2. It is known for its unique structure, which includes two aminopropyl groups attached to a disiloxane backbone. This compound is used in various industrial and scientific applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-aminopropyl)disiloxane-1,1,3,3-tetrol typically involves the reaction of N,N-bis(trimethylsilyl)allylamine with dimethyl ethoxy silane in the presence of a platinum catalyst. The reaction is carried out at 70°C over three hours . Another method involves heating a mixture of bis(methylaminocarbonyloxypropyl)tetramethyldisiloxane and 2N sulfuric acid at 100°C for 16 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(3-aminopropyl)disiloxane-1,1,3,3-tetrol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane-based polymers.
Reduction: Reduction reactions can modify the aminopropyl groups.
Substitution: The aminopropyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions include siloxane-based polymers, modified aminopropyl derivatives, and various substituted siloxanes.
Wissenschaftliche Forschungsanwendungen
Bis(3-aminopropyl)disiloxane-1,1,3,3-tetrol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Bis(3-aminopropyl)disiloxane-1,1,3,3-tetrol involves its reactivity with various functional groups. The aminopropyl groups can form hydrogen bonds and interact with other molecules, leading to the formation of stable complexes. The disiloxane backbone provides stability and flexibility, allowing the compound to be used in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(3-aminopropyl)tetramethyldisiloxane: This compound has a similar structure but with tetramethyl groups instead of hydroxyl groups.
Poly(dimethylsiloxane), bis(3-aminopropyl) terminated: This polymer has similar aminopropyl groups but a different backbone structure.
Poly[dimethylsiloxane-co-(3-aminopropyl)methylsiloxane]: Another polymer with similar functional groups but different properties.
Uniqueness
Bis(3-aminopropyl)disiloxane-1,1,3,3-tetrol is unique due to its combination of aminopropyl groups and a disiloxane backbone, which provides both reactivity and stability. This makes it suitable for a wide range of applications in various fields.
Eigenschaften
CAS-Nummer |
797032-41-8 |
|---|---|
Molekularformel |
C6H20N2O5Si2 |
Molekulargewicht |
256.40 g/mol |
IUPAC-Name |
3-[[3-aminopropyl(dihydroxy)silyl]oxy-dihydroxysilyl]propan-1-amine |
InChI |
InChI=1S/C6H20N2O5Si2/c7-3-1-5-14(9,10)13-15(11,12)6-2-4-8/h9-12H,1-8H2 |
InChI-Schlüssel |
DSDXWAXBYIPBIH-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN)C[Si](O)(O)O[Si](CCCN)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


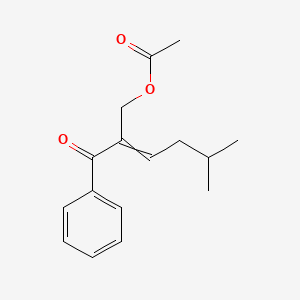
![N-(2-{[2-Nitro-5-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide](/img/structure/B14212599.png)
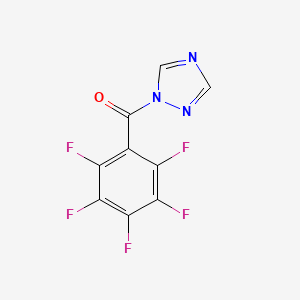
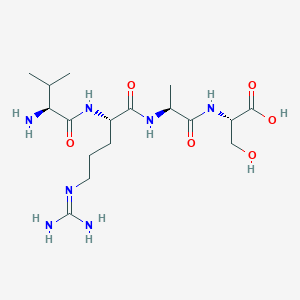
![2,5-bis[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophene](/img/structure/B14212619.png)
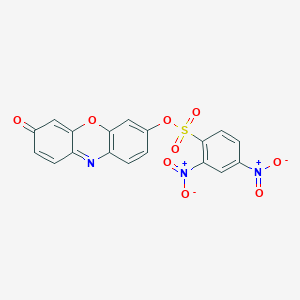
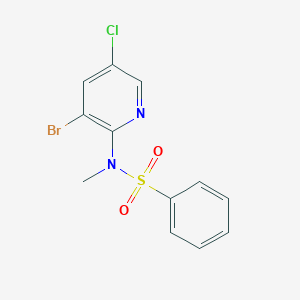
![benzoic acid;(1R,2S,5S)-bicyclo[3.2.1]oct-3-en-2-ol](/img/structure/B14212630.png)
![Benzoic acid;[3,5-bis[(10-octylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14212634.png)
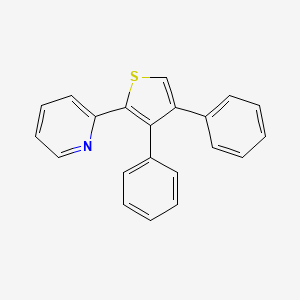

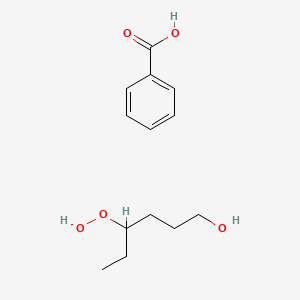
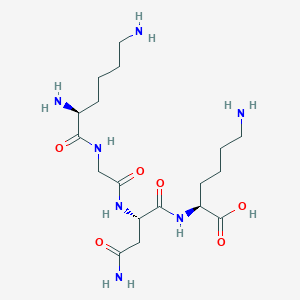
![Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzoate](/img/structure/B14212662.png)
